Isopropyl Cloprostenate

Description

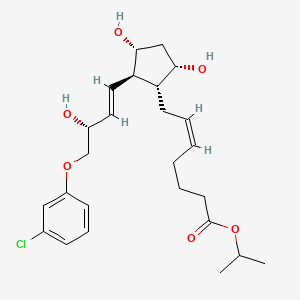

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNSAYQJDKJOLH-AHTXBMBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157283-66-4 | |

| Record name | Isopropyl cloprostenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-, 1-methylethyl ester, (5Z)- (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CLOPROSTENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765298537G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Contextualization of + Cloprostenol Isopropyl Ester Research

Classification and Chemical Derivation within Prostaglandin (B15479496) Analogues

(+)-Cloprostenol isopropyl ester is classified as a synthetic analogue of prostaglandin F2α (PGF2α). medkoo.comglpbio.com Prostaglandins (B1171923) are a group of lipid compounds that are naturally produced in the body and have hormone-like effects. wikipedia.org PGF2α analogues, including (+)-cloprostenol isopropyl ester, are structurally similar to the endogenous PGF2α and are designed to interact with prostaglandin receptors. wikipedia.org Specifically, (+)-cloprostenol isopropyl ester is a potent agonist for the prostaglandin F (FP) receptor. glpbio.commedchemexpress.com

The chemical structure of (+)-cloprostenol isopropyl ester is derived from the basic prostaglandin framework, which consists of a cyclopentane (B165970) ring and two aliphatic side chains. nih.gov Its IUPAC name is isopropyl (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate. medkoo.com A key modification in cloprostenol (B1669231) is the substitution of a chlorophenoxy group at the end of the omega (ω) chain. This structural alteration contributes to its enhanced potency compared to the naturally occurring PGF2α.

Furthermore, (+)-cloprostenol isopropyl ester is a prodrug, meaning it is a biologically inactive compound that is metabolized in the body to produce an active drug. The isopropyl ester group increases the lipophilicity (lipid solubility) of the molecule, which facilitates its permeation across biological membranes. glpbio.com Once absorbed, the ester is hydrolyzed, releasing the active form, (+)-cloprostenol.

The following table provides a summary of the key chemical identifiers for (+)-Cloprostenol isopropyl ester:

| Property | Value |

| CAS Number | 157283-66-4 medkoo.com |

| Molecular Formula | C25H35ClO6 glpbio.com |

| Molecular Weight | 467.00 g/mol medkoo.com |

| IUPAC Name | isopropyl (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate medkoo.com |

| Synonyms | (+)-16-m-chlorophenoxy tetranor Prostaglandin F2α isopropyl ester, Isopropyl cloprostenate medkoo.com |

Historical Trajectory and Evolution of Synthetic Prostaglandin F2α Analogues

The development of synthetic prostaglandin F2α (PGF2α) analogues stems from the initial discovery and isolation of prostaglandins in the 1930s and the subsequent elucidation of their structures in the 1960s. The landmark total synthesis of PGF2α by E.J. Corey and his team in the late 1960s was a pivotal achievement that opened the door for the creation of synthetic analogues. nih.gov

Early research focused on overcoming the rapid metabolism and short biological half-life of natural prostaglandins, which limited their therapeutic potential. arvojournals.org This led to the synthesis of analogues with modified chemical structures designed to enhance stability and prolong their duration of action.

A significant advancement in the evolution of PGF2α analogues was the discovery that esterification of the carboxylic acid group could improve bioavailability and reduce local side effects. arvojournals.org This led to the development of prodrugs like PGF2α-isopropyl ester. arvojournals.org Further research explored the impact of various substituents on the prostaglandin scaffold. The introduction of a phenyl group in the ω-chain, as seen in latanoprost (B1674536), was a key modification that led to more selective and potent drugs for glaucoma treatment. arvojournals.org

The development of cloprostenol, with its chlorophenoxy group, represents another important step in this evolution, resulting in a highly potent luteolytic agent. glpbio.com The subsequent synthesis of its optically active enantiomer, (+)-cloprostenol, and its isopropyl ester prodrug, further refined the therapeutic profile, offering high potency with potentially fewer side effects. glpbio.com The timeline below highlights key milestones in the development of PGF2α analogues:

1960s: Elucidation of the structure of PGF2α and its first total synthesis. nih.gov

1970s: Discovery that PGF2α can lower intraocular pressure, sparking interest in its use for glaucoma. wikipedia.org

1980s: Development of esterified prodrugs, such as PGF2α-isopropyl ester, to improve drug delivery. arvojournals.org

1990s: Approval of latanoprost, a phenyl-substituted PGF2α analogue, for the treatment of glaucoma. wikipedia.org

Ongoing: Synthesis and investigation of new analogues, including (+)-cloprostenol isopropyl ester, with improved potency, selectivity, and therapeutic applications. glpbio.comnih.gov

Fundamental Role of Stereochemistry in Prostaglandin F2α Receptor Agonism

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance for the biological activity of prostaglandin F2α (PGF2α) analogues. libretexts.org The interaction between a prostaglandin analogue and its receptor, the FP receptor, is highly specific and dependent on the precise spatial orientation of the functional groups on the analogue. researchgate.net

(+)-Cloprostenol is the optically active, 15(R) enantiomer of cloprostenol and is responsible for the majority of its biological activity. glpbio.com This highlights that the FP receptor can distinguish between different stereoisomers, binding preferentially to the one with the correct configuration to elicit a biological response. The less active (–)-enantiomer does not bind as effectively to the receptor and therefore has significantly lower potency.

The importance of stereochemistry is further emphasized by the existence of isomers like (+)-5-trans cloprostenol isopropyl ester, which is a less active form of the synthetic PGF2α derivative. glpbio.comglpbio.com The change in the stereochemistry at the 5-position from the biologically active cis (Z) configuration to the less active trans (E) configuration dramatically reduces its biological activity. glpbio.com

The binding of PGF2α analogues to the FP receptor involves a complex interplay of hydrogen bonds and hydrophobic interactions. researchgate.net The specific stereochemistry of the hydroxyl groups on the cyclopentane ring and the side chains, as well as the configuration of the double bonds, are all critical for proper alignment within the receptor's binding pocket. researchgate.net Any deviation from the optimal stereochemical arrangement can lead to a significant loss of affinity and, consequently, a reduction or loss of biological activity. nih.gov

The following table illustrates the impact of stereochemistry on the activity of cloprostenol:

| Compound | Stereochemistry | Biological Activity |

| (+)-Cloprostenol | 15(R) enantiomer | High potency, responsible for the majority of biological activity. glpbio.com |

| (–)-Cloprostenol | 15(S) enantiomer | Significantly lower potency. |

| (+)-5-cis Cloprostenol | cis double bond at C5 | Biologically active form. |

| (+)-5-trans Cloprostenol | trans double bond at C5 | Less active form. glpbio.comglpbio.com |

Interdisciplinary Significance of (+)-Cloprostenol Isopropyl Ester in Biological Systems Research

The potent and selective nature of (+)-cloprostenol isopropyl ester has made it a valuable tool in various fields of biological systems research. Its applications extend beyond its use in reproductive biology to areas such as cell biology, ophthalmology, and dermatology.

In the field of cell biology , (+)-cloprostenol has been shown to be a potent inhibitor of the differentiation of rat adipose precursor cells in primary cultures, with an IC50 value of 3 x 10-12 M. glpbio.com This suggests a role for FP receptor agonists in regulating adipogenesis and makes it a useful compound for studying the molecular mechanisms of fat cell development.

In ophthalmology research , prostaglandin analogues are a cornerstone in the management of glaucoma. nih.gov While (+)-cloprostenol isopropyl ester itself is not a primary glaucoma medication, its mechanism of action as a potent FP receptor agonist is highly relevant. medchemexpress.com Research on related PGF2α analogues has demonstrated that they lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor. nih.gov The study of compounds like (+)-cloprostenol isopropyl ester contributes to the understanding of FP receptor pharmacology and the development of new ocular hypotensive agents. nih.gov

In dermatology and hair biology , there is growing interest in the effects of PGF2α analogues on hair growth. nih.gov Some prostaglandin analogues have been observed to stimulate eyelash growth, leading to their use in cosmetic products. incidecoder.comnih.gov The potent activity of (+)-cloprostenol isopropyl ester at the FP receptor makes it a relevant compound for research into the role of prostaglandins in hair follicle biology. nih.gov

The interdisciplinary significance of (+)-cloprostenol isopropyl ester is summarized in the table below:

| Research Area | Application/Significance |

| Reproductive Biology | Potent luteolytic agent used in veterinary medicine to synchronize estrus. medkoo.com |

| Cell Biology | Inhibits adipocyte differentiation, providing a tool to study fat cell development. glpbio.com |

| Ophthalmology | Serves as a research compound to understand FP receptor pharmacology and develop new glaucoma treatments. medchemexpress.comnih.gov |

| Dermatology/Hair Biology | Relevant for investigating the role of prostaglandins in hair follicle growth and pigmentation. nih.govnih.gov |

Advanced Synthetic Strategies and Structural Modification of + Cloprostenol Isopropyl Ester

Stereoselective Synthesis of (+)-Cloprostenol Isopropyl Ester

The synthesis of prostaglandins (B1171923), including (+)-Cloprostenol isopropyl ester, presents a significant challenge due to the presence of multiple stereocenters. Historically, many syntheses produced racemic mixtures, requiring wasteful resolution steps to isolate the desired enantiomer. libretexts.org Modern synthetic chemistry, however, has ushered in an era of stereoselective synthesis, allowing for the direct formation of the correct stereoisomer.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create chiral molecules from achiral starting materials, a cornerstone in the efficient production of enantiomerically pure pharmaceuticals. For prostaglandins, this often involves establishing the correct stereochemistry on the cyclopentane (B165970) ring, which is then elaborated to the final product. A key strategy involves the asymmetric hydrogenation of a prochiral ketone to install a crucial chiral center. This method has been shown to achieve high yields and excellent enantiomeric excess (e.e.), forming the foundation for a divergent synthesis of various prostaglandins. nih.govresearchgate.net Another powerful technique is the enyne cycloisomerization, which can construct the substituted five-membered ring with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. This approach has been successfully applied in the synthesis of complex molecules. nih.govnih.gov For instance, a chiral auxiliary can be used in an aldol (B89426) reaction to create a temporary stereocenter, which then directs a subsequent cyclopropanation reaction. The auxiliary is then cleaved, yielding the enantiomerically enriched product. nih.gov This "temporary stereocentre" strategy offers a powerful way to control stereochemistry in the synthesis of prostaglandin (B15479496) precursors.

Enantioselective Catalysis in Prostaglandin Synthesis

Enantioselective catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product, represents a highly efficient and atom-economical approach. In prostaglandin synthesis, copper-catalyzed conjugate addition reactions of diorganozinc reagents to enones have proven to be highly effective. acs.org The use of chiral phosphoramidite (B1245037) ligands in these reactions can lead to high enantioselectivity in the formation of key carbon-carbon bonds. acs.orgacs.org Furthermore, rhodium-catalyzed asymmetric conjugate alkynylation/aldol cyclization cascades provide a powerful method for constructing α-propargyl-β-hydroxyketones, which are versatile intermediates in prostaglandin synthesis. acs.org

Semisynthesis Routes and Precursor Utilization for (+)-Cloprostenol Isopropyl Ester

Semisynthesis, which starts from a readily available, often naturally occurring, compound that already contains some of the required stereochemical features, can be an efficient alternative to total synthesis. For prostaglandins, this can involve the use of chiral nonracemic starting materials derived from nature, such as sugars. libretexts.org For example, D-mannitol has been utilized as a chiral starting material for the enantiospecific synthesis of key prostaglandin intermediates. libretexts.org This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. The synthesis of (+)-Cloprostenol isopropyl ester often begins with readily available precursors that undergo a series of transformations including functional group modifications, stereoselective reductions, and coupling reactions to build the final prostaglandin structure. evitachem.com

Design and Synthesis of Novel Analogues and Derivatives of (+)-Cloprostenol Isopropyl Ester

The development of new prostaglandin analogues is driven by the desire to improve therapeutic profiles, enhance selectivity for specific receptor subtypes, and understand the fundamental biological processes they mediate.

Structure-Activity Relationship (SAR) Studies on (+)-Cloprostenol Isopropyl Ester Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of (+)-Cloprostenol isopropyl ester and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for its effects. For instance, modifications to the omega side chain, such as the introduction of an aromatic ring as seen in 16-aryloxy prostaglandins like fluprostenol, can significantly impact the pharmacological profile. google.com The esterification of the carboxylic acid group to the isopropyl ester in (+)-Cloprostenol isopropyl ester itself is a modification that increases its lipophilicity. glpbio.com SAR studies have also explored the impact of altering the substituents on the cyclopentane ring and the alpha and omega side chains, leading to the discovery of analogues with varied potencies and selectivities. These studies are essential for the rational design of new prostaglandin-based therapeutic agents. libretexts.org

Positional Isomers and Stereoisomeric Variants of (+)-Cloprostenol Isopropyl Ester

The biological activity of prostaglandin analogs is profoundly influenced by their stereochemistry. Even minor changes in the spatial arrangement of functional groups or the geometry of double bonds can lead to significant differences in receptor binding and physiological response. In the case of (+)-Cloprostenol isopropyl ester, a synthetic prostaglandin F2α (PGF2α) analog, isomeric purity is critical for its intended activity.

One of the well-documented variants is (+)-5-trans Cloprostenol (B1669231) isopropyl ester. medchemexpress.commedchemexpress.com This compound is a stereoisomer of (+)-Cloprostenol isopropyl ester, specifically a geometric isomer where the double bond in the alpha-chain (at the C5-C6 position) has a trans (E) configuration instead of the naturally occurring cis (Z) configuration. This alteration in geometry makes the (+)-5-trans isomer a less active form of the PGF2α derivative. glpbio.comcaymanchem.combiomol.com The reduced potency of the 5-trans isomer highlights the stringent structural requirements of the FP receptor binding pocket, which is optimized to accommodate the specific bend introduced by the cis-double bond in the native ligand and its more active analogs.

While both isomers can be formed during synthesis, chromatographic purification steps are essential to isolate the desired biologically active cis-isomer from the less active trans-isomer. medchemexpress.com The existence and differing activity levels of these isomers underscore the principle that stereoselectivity is a cornerstone of prostaglandin pharmacology.

Table 1: Comparison of (+)-Cloprostenol Isopropyl Ester and its 5-trans Isomer

| Feature | (+)-Cloprostenol Isopropyl Ester | (+)-5-trans Cloprostenol Isopropyl Ester |

| Synonym | Isopropyl (Z)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate | Isopropyl (E)-7-((1R,2R,3R,5S)-2-((R,E)-4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl)hept-5-enoate |

| Key Structural Difference | cis (Z) configuration at the C5-C6 double bond of the α-chain. | trans (E) configuration at the C5-C6 double bond of the α-chain. caymanchem.combiomol.com |

| Biological Activity | Potent Prostaglandin F (FP) receptor agonist. medchemexpress.com | Considered a less active form compared to the cis-isomer. glpbio.comcaymanchem.com |

| Significance | The biologically active form used for its PGF2α-like effects. | An impurity or synthetic byproduct that demonstrates the importance of stereochemistry for activity. |

Chemical Modifications for Enhanced Receptor Selectivity

(+)-Cloprostenol isopropyl ester is a potent agonist of the prostaglandin F (FP) receptor, with a reported Ki value of 28 nM. medchemexpress.com The FP receptor is the primary target for PGF2α and its analogs, mediating a range of physiological effects. wikipedia.orgfrontiersin.org However, a significant challenge in the development of prostaglandin-based therapeutics is achieving high selectivity for a specific receptor subtype (e.g., FP) while minimizing activation of other closely related prostanoid receptors (e.g., EP1, EP3, DP, IP). nih.gov Off-target activation can lead to undesirable side effects. nih.gov Consequently, medicinal chemistry efforts have focused on structural modifications to the prostaglandin scaffold to enhance receptor selectivity.

Recent cryogenic electron microscopy (cryo-EM) studies of the human FP receptor have provided detailed insights into the molecular mechanisms governing ligand binding and selectivity. nih.gov These studies, comparing the binding of different agonists, reveal how specific structural features interact with key amino acid residues within the receptor's binding pocket. nih.gov

Key strategies for enhancing FP receptor selectivity involve modifications to the ω-chain of the prostaglandin structure. For instance, replacing the aliphatic ω-chain with an aromatic ring system has proven effective. Latanoprost (B1674536), a highly selective FP agonist, incorporates a phenyl-substituted ω-chain. nih.gov This modification allows for specific interactions within the binding site that are not possible for endogenous prostaglandins like PGF2α or other analogs, thereby increasing its selectivity for the FP receptor. Another example is Fluprostenol, which features a 3-trifluoromethylphenoxy group instead of the 3-chlorophenoxy group found in Cloprostenol. Such alterations to the aromatic moiety can influence electronic properties and steric fit, further refining receptor interaction and potentially altering metabolic stability.

These examples demonstrate that targeted chemical modifications, particularly on the ω-chain, are a critical strategy for developing next-generation prostaglandin analogs with improved receptor selectivity and, consequently, more favorable therapeutic profiles.

Table 2: Chemical Modifications in PGF2α Analogs for FP Receptor Selectivity

| Compound | Key Structural Modification (relative to PGF2α) | Effect on Receptor Selectivity |

| (+)-Cloprostenol | Introduction of a 3-chlorophenoxy group at the end of the ω-chain. | Potent FP receptor agonist. medchemexpress.com |

| Latanoprost | Isopropyl ester prodrug; contains a phenyl ring incorporated into the ω-chain. | Highly selective FP receptor agonist. wikipedia.orgnih.gov |

| Fluprostenol | Contains a 3-trifluoromethylphenoxy group on the ω-chain. | Selective FP receptor agonist. wikipedia.org |

| Carboprost | Methyl group at the C15 position. | Agonist for the FP receptor, but off-target activation of the EP3 receptor can cause side effects. nih.gov |

Molecular and Cellular Mechanisms of Action of + Cloprostenol Isopropyl Ester

Prostaglandin (B15479496) F2α Receptor (FP Receptor) Binding Kinetics and Affinity

The interaction between (+)-Cloprostenol isopropyl ester and the FP receptor is characterized by high affinity. The affinity of a ligand for its receptor is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the receptors in the presence of a radiolabeled ligand. Studies have determined that cloprostenol (B1669231) isopropyl ester is an FP receptor agonist with a Ki value of 28 nM. medchemexpress.commedkoo.com This strong binding affinity underscores its potency as a PGF2α analog.

The biological response to a prostanoid depends not only on its affinity for the primary receptor but also on its selectivity for that receptor over other prostanoid receptor subtypes (e.g., DP, EP, IP, TP). High selectivity is crucial, as cross-reactivity can lead to off-target effects. For instance, PGF2α itself has been reported to bind with higher potency to the EP3 receptor subtype than to its own FP receptor in some tissues. nih.gov

Agonist efficacy describes the ability of a ligand to activate the receptor and elicit a biological response. Studies comparing the effects of FP receptor agonists have shown that synthetic analogs like cloprostenol can be significantly more potent than the endogenous ligand, PGF2α. In one study on the differentiation of adipocyte precursors, cloprostenol was a very potent inhibitor, with 50% inhibition observed at a concentration of 3 x 10⁻¹² M. nih.gov In contrast, the concentration of PGF2α required to achieve the same effect was 10⁻⁸ M, indicating that cloprostenol is several orders of magnitude more potent in this specific cellular context. nih.gov The efficacy of FP receptor agonists like travoprost (B1681362), a related compound, has also been well-characterized, demonstrating potent and selective action. medchemexpress.com

The partial agonism of some ligands, such as unoprostone (B1682063) isopropyl ester at the FP receptor, highlights the spectrum of agonist efficacy. nih.gov The structural differences between various agonists, even minor ones, can lead to distinct active-state conformations of the receptor, which in turn influences the degree of G-protein activation and subsequent cellular response. nih.gov

Table 1: Comparative Efficacy of FP Receptor Agonists in Adipocyte Differentiation

| Compound | Concentration for 50% Inhibition | Relative Potency |

|---|---|---|

| Cloprostenol | 3 x 10⁻¹² M | Very High |

| Fluprostenol | 3 to 10 x 10⁻¹¹ M | High |

| Prostaglandin F2α (PGF2α) | 10⁻⁸ M | Baseline |

Data sourced from a study on newborn rat adipocyte precursors. nih.gov

Competitive binding assays are fundamental in determining the affinity and selectivity of a ligand like (+)-Cloprostenol isopropyl ester for its receptor. nih.gov These assays measure the ability of an unlabeled ligand (the "competitor," e.g., (+)-Cloprostenol isopropyl ester) to displace a radiolabeled ligand from the receptor. nih.govnih.gov The radioligand is a molecule with a radioactive isotope attached, which allows for its detection and quantification.

In the context of the FP receptor, a common radioligand used is [³H]-PGF2α or a stable synthetic analog like ³H-17-phenyl-PGF2α. nih.govnih.gov The assay involves incubating a preparation containing the FP receptor (such as cell membranes or tissue homogenates) with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor. nih.gov As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, leading to a decrease in measured radioactivity. nih.gov

The data from these experiments are used to generate a competition curve, from which the IC50 value (the concentration of competitor that displaces 50% of the specific binding of the radioligand) is determined. This IC50 value can then be converted to the inhibition constant (Ki), providing a standardized measure of the ligand's binding affinity. nih.gov Such assays are crucial for characterizing the pharmacological profile of new synthetic analogs and confirming their interaction with the intended receptor target. nih.gov

Signal Transduction Pathways Mediated by (+)-Cloprostenol Isopropyl Ester

Upon binding of (+)-Cloprostenol isopropyl ester to the FP receptor, the receptor undergoes a conformational change that initiates a series of intracellular signaling events. nih.gov

The FP receptor is a member of the G-protein coupled receptor (GPCR) superfamily. medchemexpress.comkhanacademy.org Specifically, it couples primarily to the Gq/11 family of G-proteins. nih.govnih.gov The signaling cascade is initiated as follows:

Agonist Binding: (+)-Cloprostenol isopropyl ester binds to the FP receptor. medchemexpress.com

G-Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq protein. khanacademy.org

Phospholipase C Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme phospholipase C (PLC). khanacademy.org

Phosphoinositide Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular calcium is a key signaling event. nih.gov

This Gq-mediated pathway leading to phosphoinositide hydrolysis and intracellular calcium mobilization has been demonstrated in various cell types expressing FP receptors, such as human ciliary muscle cells, in response to FP-class prostaglandin analogs. nih.gov

The primary second messengers generated by FP receptor activation are IP3 and DAG, which in turn activate a host of downstream effector molecules.

Inositol 1,4,5-trisphosphate (IP3): As mentioned, its main role is to mobilize intracellular calcium stores.

Diacylglycerol (DAG): DAG remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, modulating their activity and leading to various cellular responses.

Calcium (Ca²⁺): The elevated cytosolic calcium concentration acts as a crucial second messenger itself. It can bind to and activate various calcium-binding proteins, such as calmodulin. The Ca²⁺/calmodulin complex can then activate other enzymes, including Ca²⁺/calmodulin-dependent protein kinases (CaMKs), further propagating the signal.

Together, the activation of these downstream effectors like PKC and CaMKs orchestrates the ultimate physiological responses to (+)-Cloprostenol isopropyl ester, which can range from smooth muscle contraction to changes in gene expression. nih.govnih.gov

Modulation of Gene Expression and Protein Synthesis by (+)-Cloprostenol Isopropyl Ester

The signaling pathways initiated by (+)-Cloprostenol isopropyl ester can extend to the nucleus, ultimately modulating the expression of specific genes and the synthesis of new proteins. This regulation can occur through the activation of transcription factors by the signaling cascades mentioned above (e.g., PKC, CaMKs).

A study investigating the effects of cloprostenol on cultured luteal cells from felids provides direct evidence of this modulation. While short-term treatment did not affect the expression of genes related to steroidogenesis (like StAR or HSD3B) or apoptosis (like CASP3), it did cause significant changes in the mRNA expression of key hormone receptors. nih.gov

Table 2: Effect of Cloprostenol on Gene Expression in Felid Luteal Cells

| Gene | Encoded Protein | Effect of Cloprostenol | Significance |

|---|---|---|---|

| LHCGR | Luteinizing Hormone/Choriogonadotropin Receptor | Significant Change | P < 0.05 |

| PRLR | Prolactin Receptor | Significant Change | P < 0.05 |

| PTGFR | Prostaglandin F2α Receptor (FP Receptor) | Significant Change | P < 0.005 |

Data from a study on cultured luteal cells demonstrating functional luteal regression. nih.gov

The results indicate that cloprostenol can regulate the expression of its own receptor (PTGFR) as well as receptors for other crucial hormones involved in reproductive processes. nih.gov This feedback mechanism can alter the cell's sensitivity to future hormonal signals. Furthermore, the signaling pathways activated by prostaglandins (B1171923) can induce the expression of other important enzymes, such as cyclooxygenase-2 (COX-2), which is itself a key enzyme in prostaglandin synthesis, suggesting a potential for self-amplifying signaling loops in certain cellular contexts. nih.gov The genetic control of genes involved in cellular responses can thus be influenced by such signaling molecules, contributing to interindividual differences in response. nih.gov

Transcriptomic Profiling in Response to (+)-Cloprostenol Isopropyl Ester Exposure (in vitro/ex vivo)

Early response genes, such as FOS, JUN, and ATF3, are rapidly upregulated following PGF2α exposure. nih.gov These genes encode components of the AP-1 transcription factor, which plays a crucial role in regulating the expression of a wide array of downstream target genes involved in cellular processes like proliferation, differentiation, and apoptosis. Additionally, pathway analysis of transcriptomic data predicts the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov

Furthermore, transcriptomic analyses reveal the upregulation of several cytokine transcripts, suggesting an early inflammatory-like response within the corpus luteum. nih.gov This is supported by the predicted activation of NF-κB and STAT signaling pathways. nih.gov A time-course analysis of gene expression following PGF2α treatment shows a dynamic regulation of transcripts, with an initial predominance of upregulated genes followed by an increase in downregulated transcripts at later time points. nih.gov

A study involving repeated intrauterine infusions of low doses of PGF2α in cattle identified distinct patterns of gene expression. The initial pulse of PGF2α led to an increase in mRNA for immediate early genes, as well as genes involved in steroidogenesis (STAR) and angiogenesis (VEGFA). nih.gov However, subsequent PGF2α pulses resulted in a decrease in STAR and VEGFA mRNA, coupled with an induction of genes related to immune system activation (IL1B, FAS, FASLG, IL8). nih.gov This switch in gene expression patterns appears to be critical for initiating luteolysis.

| Gene Category | Genes | Observed Change in Expression | Animal Model | Reference |

| Immediate Early Genes | FOS, JUN, ATF3, EGR1, NR4A1 | Upregulation | Bovine | nih.govnih.gov |

| Steroidogenesis | STAR | Initial upregulation, then downregulation | Bovine | nih.gov |

| Angiogenesis | VEGFA | Initial upregulation, then downregulation | Bovine | nih.gov |

| Immune Response | IL1B, FAS, FASLG, IL8 | Upregulation | Bovine | nih.gov |

| Prostaglandin Synthesis | PTGS2 (COX-2) | Upregulation | Bovine | mdpi.com |

Proteomic Analysis of Cellular Responses

Specific proteomic analyses of cellular responses to (+)-Cloprostenol isopropyl ester exposure are not extensively documented in the available scientific literature. However, based on the known mechanisms of PGF2α analogues, it can be inferred that treatment with (+)-Cloprostenol isopropyl ester would lead to significant alterations in the cellular proteome of target tissues, such as the corpus luteum.

The transcriptomic changes, particularly the upregulation of genes involved in inflammation and apoptosis, would likely translate to increased levels of corresponding proteins, including cytokines, caspases, and other mediators of programmed cell death. For instance, the expression of EGR1, an early response gene, is known to stimulate the synthesis of transforming growth factor beta (TGFβ), which can inhibit progesterone (B1679170) secretion and disrupt the microvasculature of the corpus luteum. nih.gov

Furthermore, PGF2α has been shown to disrupt cell adhesion in bovine luteal theca cells by affecting the integrity of cytokeratin and vimentin (B1176767) intermediate filaments and disrupting desmoplakin proteins. nih.gov This is accompanied by an increase in ROCK protein, suggesting a role for the Rho/ROCK signaling pathway in mediating these cytoskeletal changes. nih.gov Such alterations in the proteome are crucial for the structural regression of the corpus luteum.

| Protein/Protein Family | Predicted Change | Cellular Process | Inferred From | Reference |

| Cytokines | Increase | Inflammation, Apoptosis | PGF2α transcriptomic data | nih.gov |

| Caspases | Increase | Apoptosis | PGF2α transcriptomic data | oup.com |

| TGFβ | Increase | Inhibition of steroidogenesis, Vascular disruption | EGR1 expression data | nih.gov |

| Cytokeratin, Vimentin | Disruption | Cell adhesion, Structural integrity | PGF2α effects on luteal cells | nih.gov |

| ROCK protein | Increase | Cytoskeletal organization | PGF2α effects on luteal cells | nih.gov |

Cellular Responses and Physiological Effects at the Organismal Level (Non-Human Models)

Investigation of Luteolytic Mechanisms in Animal Models (e.g., Bovine, Equine, Rats, Hamsters)

The luteolytic efficacy of cloprostenol, the parent compound of (+)-Cloprostenol isopropyl ester, is well-established in several animal models, particularly in cattle and horses. hubspotusercontent-na1.netdrugs.commsdvetmanual.com

Bovine: In cattle, cloprostenol induces functional and morphological regression of the corpus luteum. hubspotusercontent-na1.netdrugs.com This leads to a rapid decline in plasma progesterone concentrations, typically observed within 24 hours of administration. nih.govnih.gov The luteolytic effect is mediated by the binding of cloprostenol to PGF2α receptors in the corpus luteum, triggering a cascade of events that culminates in apoptosis of luteal cells and the cessation of progesterone production. wikipedia.orgnih.gov Studies have shown that cloprostenol administration in lactating dairy cows leads to lower circulating progesterone levels within the first 12 hours post-injection compared to another PGF2α analogue, dinoprost. nih.gov This is followed by a subsequent increase in estradiol (B170435) concentrations. nih.gov

Equine: In mares, cloprostenol is also a potent luteolytic agent, effectively terminating the luteal phase when administered five or more days post-ovulation. msdvetmanual.comhelsinki.fi This results in a return to estrus within approximately three days. msdvetmanual.com The luteolytic mechanism in horses is similar to that in cattle, involving the regression of the corpus luteum and a subsequent drop in progesterone levels. msdvetmanual.com Studies in donkeys have shown that cloprostenol administration leads to a decrease in immunoreactive progesterone concentrations within one hour. nih.gov

Rats and Hamsters: While less extensively studied in these models compared to livestock, PGF2α and its analogues are known to be luteolytic in rats and hamsters. In rats, PGF2α has been shown to reduce ovarian sterol carrier protein-2 (SCP2), P450 side-chain cleavage enzyme (P450scc), and 3β-hydroxysteroid dehydrogenase (3βHSD) protein and mRNA levels, which are all crucial for progesterone synthesis. nih.gov This demonstrates a direct anti-steroidogenic action at the molecular level.

| Animal Model | Key Luteolytic Effects | Hormonal Changes | Reference |

| Bovine | Functional and morphological regression of the corpus luteum | Rapid decrease in progesterone, subsequent increase in estradiol | hubspotusercontent-na1.netdrugs.comnih.govnih.gov |

| Equine | Termination of the luteal phase | Decrease in progesterone | msdvetmanual.comhelsinki.finih.gov |

| Rat | Reduction in key steroidogenic enzymes | Decrease in progesterone | nih.gov |

Smooth Muscle Contraction Studies in Isolated Tissue Preparations

Prostaglandin F2α and its analogues are well-known for their potent effects on smooth muscle contraction, particularly in the uterus. While specific studies on (+)-Cloprostenol isopropyl ester are limited, research on PGF2α and cloprostenol in isolated tissue preparations provides valuable insights.

In equine myometrium, PGF2α has been shown to increase the force of contractions. frontiersin.orgnih.gov However, the response can be modulated by the stage of the estrous cycle and the health of the endometrium. frontiersin.orgnih.gov For instance, in mares with certain categories of endometrosis, the myometrial contractile response to PGF2α can be altered. frontiersin.orgnih.gov Cloprostenol is recognized for inducing weaker but more sustained uterine contractions compared to oxytocin, which is beneficial for uterine clearance. veteriankey.commdpi.com

These contractile effects are mediated by the binding of the prostaglandin analogue to its receptor on myometrial cells, leading to an increase in intracellular calcium concentrations and the activation of the contractile apparatus.

| Tissue Preparation | Compound | Observed Effect | Reference |

| Equine Myometrium | PGF2α | Increased force of contraction | frontiersin.orgnih.gov |

| Equine Uterus | Cloprostenol | Sustained uterine contractions | veteriankey.commdpi.com |

Influence on Reproductive Endocrinology and Physiology in Specific Animal Species

The luteolytic action of (+)-Cloprostenol isopropyl ester and its parent compound has profound effects on the reproductive endocrinology and physiology of various animal species, primarily through its ability to manipulate the estrous cycle.

Bovine: In cattle, by inducing luteolysis and a subsequent decline in progesterone, cloprostenol allows for the maturation of a dominant follicle and the return to estrus, typically within two to five days. drugs.com This is accompanied by a rise in estradiol levels, which triggers the preovulatory luteinizing hormone (LH) surge and subsequent ovulation. nih.gov This predictable control over the estrous cycle is widely utilized in synchronization protocols for artificial insemination.

Equine: Similarly, in mares, cloprostenol-induced luteolysis leads to a return to estrus and ovulation. hubspotusercontent-na1.netmsdvetmanual.com The timing of ovulation following treatment can be influenced by the size of the dominant follicle at the time of administration. msdvetmanual.com Cloprostenol has been observed to potentially enhance follicular maturation rate. helsinki.fi However, its use has also been associated with a higher incidence of hemorrhagic anovulatory follicles in some cases. helsinki.fifao.org

Swine: In sows, cloprostenol sodium has been shown to improve reproductive performance during lactation. nih.govfrontiersin.org It can effectively synchronize parturition and has been associated with a shortened weaning-to-estrus interval. nih.govfrontiersin.org

| Animal Species | Endocrine/Physiological Effect | Outcome | Reference |

| Bovine | Induction of luteolysis | Synchronization of estrus and ovulation | drugs.comnih.gov |

| Equine | Induction of luteolysis | Return to estrus, potential for enhanced follicular maturation | msdvetmanual.comhelsinki.fi |

| Swine | Estrus and farrowing synchronization | Improved reproductive performance, shortened weaning-to-estrus interval | nih.govfrontiersin.org |

Immunomodulatory Effects and Inflammatory Pathway Interrogations

Prostaglandins are known to be important modulators of the immune response and inflammatory processes, particularly within the reproductive tract. While direct studies on the immunomodulatory effects of (+)-Cloprostenol isopropyl ester are sparse, the actions of PGF2α provide a basis for understanding its potential role.

Prostaglandins of the E and F series can influence the function of various immune cells. nih.gov In the context of the reproductive system, PGF2α is a key mediator of the inflammatory cascade that is a natural part of processes like luteolysis and postpartum uterine involution. The induction of an inflammatory response within the corpus luteum is a critical component of its regression. nih.gov

In sheep endometrial epithelial cells, PGF2α production is modulated by inflammatory stimuli. mdpi.com In dairy cows, PGF2α administration has been suggested to improve uterine health by increasing the phagocytic activity of neutrophils in the uterine mucosa and stimulating the release of various cytokines that enhance immune function. scielo.org.mx Furthermore, PGF2α can induce the expression of endometrial growth factors, which promotes endometrial repair and helps to reduce the incidence of uterine inflammation. nih.gov The activation of the NF-κB signaling pathway, a key regulator of inflammation, is predicted to occur in response to PGF2α in the corpus luteum. nih.govmdpi.com

| Effect | Mechanism/Observation | Animal Model/System | Reference |

| Modulation of cell-mediated immunity | PGs implicated in the regulation of cellular immune responses at the inductive phase | In vitro culture | nih.gov |

| Uterine immune enhancement | Increased neutrophil phagocytic activity and cytokine release | Dairy Cow | scielo.org.mx |

| Promotion of endometrial repair | Induction of endometrial growth factors | Sow | nih.gov |

| Activation of inflammatory pathways | Predicted activation of NF-κB signaling | Bovine Corpus Luteum | nih.govmdpi.com |

Pharmacokinetic and Metabolic Disposition of + Cloprostenol Isopropyl Ester Non Human Studies

Absorption and Distribution Studies in Animal Models

As a prodrug, (+)-Cloprostenol isopropyl ester is designed for enhanced absorption, after which it is rapidly converted to its active form, (+)-Cloprostenol. The distribution pattern is then characteristic of the active moiety.

Esterification of prostaglandins (B1171923) to their corresponding isopropyl esters is a well-established strategy to improve bioavailability. This is because the increased lipid solubility facilitates passage across biological membranes. For instance, the related compound PGF2α-isopropyl ester is significantly more potent in reducing intraocular pressure in monkeys, cats, and dogs compared to its parent carboxylic acid, PGF2α, which is attributed to enhanced ocular absorption.

While specific oral bioavailability data for (+)-Cloprostenol isopropyl ester is not extensively published, studies on the active form, cloprostenol (B1669231), demonstrate rapid absorption following parenteral administration. After intramuscular injection in sows, the peak plasma concentration of R-cloprostenol occurs between 30 and 80 minutes. europa.eu In dairy cows, the highest plasma level of cloprostenol was reached within 30 minutes of an intramuscular dose. europa.eu This rapid appearance in plasma suggests efficient absorption from the injection site into the systemic circulation. The more lipid-soluble ester form is expected to have favorable absorption characteristics. glpbio.com

Following absorption and hydrolysis to the active (+)-Cloprostenol, the compound is distributed to various tissues. A radiometric study in pigs using 14C-labelled racemic cloprostenol provides insight into its tissue disposition. Twenty-four hours after an intramuscular injection, low levels of radioactivity corresponding to d-cloprostenol (B24006) were found in several tissues, indicating distribution throughout the body. apvma.gov.au

The highest concentrations were typically observed in the organs of metabolism and excretion, namely the liver and kidney. apvma.gov.au The distribution profile suggests that while the compound acts on specific target organs like the corpus luteum, it is widely distributed, with clearance primarily handled by the liver and kidneys. apvma.gov.aumdpi.com In rats, drug distribution studies for various compounds show that after administration, concentrations are often highest in the stomach, intestine, liver, and kidney. mdpi.comnih.gov

| Tissue | Maximum Concentration (µg/kg) |

|---|---|

| Injection Site Muscle | 0.43 |

| Liver | 0.05 |

| Kidney | 0.05 |

| Muscle (non-injection site) | <0.04 |

| Fat | <0.04 |

Metabolic Pathways and Biotransformation of (+)-Cloprostenol Isopropyl Ester

The biotransformation of (+)-Cloprostenol isopropyl ester begins with its conversion to the active acid, followed by systemic metabolic processes primarily occurring in the liver.

The initial and essential metabolic step for (+)-Cloprostenol isopropyl ester is a Phase I hydrolysis reaction, where esterase enzymes cleave the isopropyl ester group to yield the biologically active carboxylic acid, (+)-Cloprostenol.

Once formed, (+)-Cloprostenol undergoes further Phase I metabolism, predominantly through β-oxidation of the α-chain (carboxylic acid side chain). apvma.gov.aunih.gov This process shortens the carbon chain, leading to the formation of a key metabolite, the tetranor acid of cloprostenol. europa.eunih.gov This has been identified as a major metabolite in several species, including rats, cows, and pigs. europa.euapvma.gov.aunih.gov In marmosets, a dinor acid metabolite, resulting from a single stage of β-oxidation, has also been identified. europa.eu

Phase II metabolism involves the conjugation of metabolites to increase their water solubility for excretion. The tetranor acid of cloprostenol has been found to be excreted in part as a glucuronide conjugate, a product of glucuronidation. nih.govnih.gov

| Species | Metabolite | Metabolic Pathway | Source |

|---|---|---|---|

| Cow | Tetranor acid of cloprostenol | β-oxidation | europa.eunih.gov |

| Cow | Tetranor acid glucuronide | β-oxidation, Glucuronidation | nih.gov |

| Rat | Tetranor acid of cloprostenol | β-oxidation | europa.eu |

| Marmoset | Dinor acid of cloprostenol | β-oxidation | europa.eu |

The initial hydrolysis of the ester prodrug is likely catalyzed by non-specific carboxylesterases present in plasma and various tissues, such as the liver.

A significant feature of cloprostenol's metabolism is its resistance to the primary enzymes that rapidly inactivate endogenous prostaglandins. nih.gov These key enzymes, 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-ketoprostaglandin-Δ¹³-reductase (13-PGR), catabolize natural prostaglandins by oxidizing the C-15 hydroxyl group and reducing the C-13 double bond. nih.govgrantome.com Studies have shown that cloprostenol is a poor substrate for these enzymes, and metabolites retain the intact C-15 hydroxyl group. nih.gov This resistance to rapid enzymatic inactivation contributes to the compound's longer biological half-life and sustained activity compared to its natural counterparts. Other reductases, such as prostaglandin (B15479496) E2 9-reductase, are involved in the broader prostaglandin metabolic network but appear to play a minor role, if any, in cloprostenol's primary clearance. wikipedia.orgnih.gov

Excretion Routes and Elimination Kinetics in Animal Models

Following metabolism, the hydrophilic metabolites of cloprostenol are eliminated from the body. Studies tracking radiolabeled cloprostenol have quantified its excretion routes and rates in several animal species. The primary route of elimination is via the urine. europa.euapvma.gov.au

In cows, approximately 53-58% of an administered dose was recovered in the urine. europa.eunih.gov Studies in rats showed a similar pattern, with about 60% of the dose excreted in urine and 14% in feces within 48 hours. europa.eueuropa.eu In marmosets, urinary excretion accounted for 55% of the dose, with 16% found in the feces. europa.eu The elimination half-life (t½) of the active moiety is relatively short. In cows, the elimination half-life for cloprostenol was reported to be 3 hours. europa.eufrontiersin.org For R-cloprostenol in sows, the elimination half-life was estimated at 3 hours and 10 minutes. europa.eu The total excretion of the parent drug is generally very low, indicating that elimination occurs almost entirely in the form of metabolites. nih.govnih.gov

| Species | Parameter | Value | Source |

|---|---|---|---|

| Cow | Urinary Excretion (% of dose) | ~53-58% | europa.eunih.gov |

| Cow | Elimination Half-Life (t½) | 3 hours | europa.eu |

| Sow | Elimination Half-Life (t½) | 3 hours 10 minutes | europa.eu |

| Rat | Urinary Excretion (% of dose, 48h) | 60% | europa.eu |

| Rat | Fecal Excretion (% of dose, 48h) | 14% | europa.eu |

| Marmoset | Urinary Excretion (% of dose, 72h) | 55% | europa.eu |

| Marmoset | Fecal Excretion (% of dose, 72h) | 16% | europa.eu |

Renal and Biliary Clearance Mechanisms

Generally, the metabolites of prostaglandins are more water-soluble than the parent compounds, facilitating their excretion in urine and bile. The extent to which the unchanged ester or its primary metabolite, (+)-cloprostenol, are cleared by the kidneys versus the liver and subsequently excreted in the bile has not been quantitatively determined in non-human pharmacokinetic studies that are publicly accessible.

Half-Life Determination in Non-Human Biological Systems

The half-life of a compound is a critical pharmacokinetic parameter, indicating the time required for its concentration in the body to be reduced by half. Specific studies determining the plasma half-life of (+)-cloprostenol isopropyl ester in various non-human species such as rats, dogs, or primates could not be identified in the available scientific literature.

For prostaglandin analogues, the half-life is often very short, in the range of minutes, due to rapid metabolism. It is anticipated that (+)-cloprostenol isopropyl ester would have a similarly short half-life, primarily dictated by the rate of its hydrolysis to (+)-cloprostenol and the subsequent rapid metabolism and clearance of the active acid form. Without specific experimental data, any stated half-life values would be speculative.

Comparative Pharmacology and Research Applications Beyond Direct Human Clinical Use

Comparative Analysis with Other Prostaglandin (B15479496) F2α Analogues and Prostaglandins (B1171923)

(+)-Cloprostenol isopropyl ester, a synthetic analogue of prostaglandin F2α (PGF2α), is distinguished by its potent and selective action at the prostaglandin F receptor (FP receptor). Its pharmacological profile is best understood through comparison with other PGF2α analogues and endogenous prostaglandins.

In vitro studies focusing on receptor activation are crucial for elucidating the relative potency and efficacy of prostaglandin analogues. These compounds are typically administered as prodrugs, such as isopropyl esters, which are hydrolyzed in vivo to their biologically active free acid forms. Research on the cloned human ciliary body FP prostaglandin receptor has provided precise measurements of agonist activity through phosphoinositide turnover assays.

Travoprost (B1681362) acid, the active form of travoprost, has been shown to be the most potent agonist at the FP receptor among commonly studied analogues, with a half-maximal effective concentration (EC50) of 3.2 nM. nih.gov It is followed in potency by bimatoprost (B1667075) free acid and fluprostenol. nih.gov Latanoprost (B1674536) free acid is notably less potent than travoprost acid. nih.gov The isopropyl ester prodrugs themselves also demonstrate direct agonist activity at the FP receptor, though generally at lower potencies than their corresponding free acids. nih.gov For instance, the EC50 value for the travoprost prodrug is significantly higher than that of its free acid, indicating that hydrolysis is key to achieving maximal efficacy. nih.gov

Interactive Table 1: Comparative Agonist Potency of PGF2α Analogue Free Acids at the Cloned Human FP Receptor

| Compound | EC50 (nM) | Relative Potency vs. Travoprost Acid |

|---|---|---|

| Travoprost Acid | 3.2 ± 0.6 | 1.0 |

| Bimatoprost Free Acid | 5.8 ± 2.6 | 0.55 |

| Fluprostenol | 6.1 ± 1.5 | 0.52 |

| Latanoprost Free Acid | 54.6 ± 12.4 | 0.06 |

Data sourced from studies on cloned human ciliary body FP receptors. nih.gov

The therapeutic utility and research applications of PGF2α analogues are heavily dependent on their selectivity for the FP receptor over other prostanoid receptor subtypes, which include DP, EP, IP, and TP receptors. nih.gov High selectivity minimizes off-target effects that can arise from activating other signaling pathways.

Travoprost acid, which is structurally very similar to the active form of (+)-cloprostenol, is characterized as a highly selective FP receptor agonist. nih.govnih.gov Radioligand binding studies have demonstrated that it possesses a high affinity for the FP receptor while showing minimal affinity for other prostanoid receptors such as DP, EP1, EP3, EP4, IP, and TP. nih.gov For example, its binding affinity (Ki) for the FP receptor is approximately 35 nM, whereas its affinity for the EP1 receptor is over 270 times weaker (Ki = 9540 nM) and for the TP receptor is over 3400 times weaker (Ki = 121,000 nM). nih.gov

In contrast, other analogues exhibit less selectivity. Latanoprost acid, while having a high affinity for the FP receptor, also shows functional activity at the EP1 receptor. nih.gov Bimatoprost acid is even less selective, with notable affinity and functional activity at both FP and EP1 receptors, and some affinity for the EP3 receptor. nih.gov This high selectivity makes (+)-cloprostenol and its close analogues like travoprost valuable tools for specifically investigating FP receptor-mediated pathways.

Interactive Table 2: Binding Affinity (Ki, nM) Profile of Travoprost Acid Across Prostanoid Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| FP | 35 ± 5 |

| EP1 | 9,540 |

| EP3 | 3,501 |

| EP4 | 41,000 |

| DP | 52,000 |

| IP | >90,000 |

| TP | 121,000 |

Data demonstrates the high selectivity of the analogue for the FP receptor. nih.gov

Exploration of Novel Biological Applications in Animal Health and Agricultural Biotechnology

The potent luteolytic and physiological effects of (+)-Cloprostenol isopropyl ester have been extensively leveraged in veterinary medicine and agricultural biotechnology, particularly in reproductive management and ophthalmology research.

(+)-Cloprostenol is a potent luteolytic agent, meaning it causes the functional and morphological regression of the corpus luteum (CL). wikipedia.orghubspotusercontent-na1.net This action is fundamental to its application in controlling and synchronizing the estrous cycle in livestock such as cattle and sheep. nih.govufrgs.br In a normal cycle, the CL produces progesterone (B1679170); by inducing luteolysis, cloprostenol (B1669231) effectively shortens the luteal phase, prompting a return to estrus (heat) within two to four days, followed by ovulation. hubspotusercontent-na1.net

This capability is the cornerstone of various timed artificial insemination (TAI) protocols. cabidigitallibrary.orgavma.org By administering cloprostenol, producers can synchronize estrus across a group of females, allowing for insemination at a fixed time without the need for intensive heat detection. nih.gov Research has shown that a single injection of cloprostenol is effective in cows with a functional CL, with estrus rates reported to be as high as 80-93% depending on the specific ovarian structure present. nih.gov These synchronization programs improve reproductive efficiency, optimize calving patterns, and facilitate the management of large herds. hubspotusercontent-na1.netmsd-animal-health.co.in Protocols often involve one or two injections of cloprostenol, sometimes combined with other hormones like gonadotropin-releasing hormone (GnRH), to further refine ovulation timing and improve conception rates. cabidigitallibrary.orgavma.org

In the field of veterinary ophthalmology, PGF2α analogues, including (+)-cloprostenol isopropyl ester, are investigated for their potent ocular hypotensive effects. nih.gov This makes them valuable for researching treatments for glaucoma in animals, a condition characterized by elevated intraocular pressure (IOP). The mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which is a major pathway for fluid drainage in the eyes of many species.

Comparative studies in animal models, such as glaucomatous Beagle dogs and cynomolgus monkeys with laser-induced ocular hypertension, have demonstrated the efficacy of these compounds. arvojournals.org For instance, travoprost has been shown to be superior to timolol (B1209231) and equal or superior to latanoprost in lowering IOP in various models and clinical settings. nih.govophed.net In glaucomatous Beagles, a single dose of a PGF2α analogue can reduce IOP significantly more than older treatments. arvojournals.org This research is critical for developing effective and long-lasting therapies for managing glaucoma in companion animals and other species, improving their quality of life.

Interactive Table 3: Comparative Ocular Hypotensive Efficacy in Animal Models

| Compound | Animal Model | IOP Reduction |

|---|---|---|

| PF-3187207 (NO-donating PGF analogue) | Glaucomatous Beagle Dogs | 44% decrease from baseline |

| Latanoprost | Glaucomatous Beagle Dogs | 27% decrease from baseline |

| PF-3187207 (NO-donating PGF analogue) | Ocular Hypertensive Primates | Up to 29% relative to vehicle |

| Latanoprost | Ocular Hypertensive Primates | 18% relative to vehicle |

Data from a comparative study on the ocular hypotensive activity of prostaglandin analogues. arvojournals.org

(+)-Cloprostenol Isopropyl Ester as a Research Tool in Biological and Pharmacological Investigations

Beyond its direct therapeutic applications, (+)-cloprostenol isopropyl ester and its active acid form serve as indispensable research tools in fundamental biological and pharmacological studies. Its high potency and selectivity for the FP receptor allow scientists to precisely probe the function of this receptor in various physiological and pathological processes. nih.govnih.gov

By using (+)-cloprostenol as an agonist, researchers can selectively activate FP receptors in tissue preparations or cell cultures to elucidate downstream signaling pathways, such as the phosphoinositide turnover cascade. nih.gov This helps in understanding the molecular mechanisms behind smooth muscle contraction, luteolysis, and aqueous humor dynamics. nih.gov Furthermore, comparing the effects of highly selective agonists like cloprostenol or travoprost acid with less selective ones like bimatoprost acid can help differentiate the specific contributions of the FP receptor versus other prostanoid receptors (e.g., EP1) in a given biological response. nih.gov This specificity is vital for mapping the complex roles of prostanoids in cardiovascular function, inflammation, and reproductive biology. nih.gov

Use in In Vitro Assay Development for Receptor Screening

The initial characterization of prostaglandin analogues like (+)-cloprostenol isopropyl ester relies heavily on in vitro assays to determine their interaction with specific receptors and to predict potential physiological effects.

As a PGF2α analogue, the primary target of (+)-cloprostenol (the active metabolite) is the prostanoid F2α receptor (FP receptor). The basic pharmacophore of prostaglandins, a 20-carbon skeleton with a cyclopentyl ring, is crucial for receptor binding europa.eu. In vitro binding affinity to the FP receptor is generally well-correlated with the in vivo effect of lowering intraocular pressure researchgate.net. Assays for screening compounds of this class typically involve cells, such as human trabecular meshwork cells, that are transfected with the human FP receptor arvojournals.orggoogle.com. These screening methods quantify the agonist activity of the test compound.

Key types of in vitro assays for FP receptor screening are summarized below.

| Assay Type | Description | Measured Endpoint | Reference |

| Receptor Binding Assay | Measures the affinity of the compound for the FP receptor by competing with a radiolabeled ligand. | Inhibition of radioligand binding (Ki value). | researchgate.net |

| Inositol (B14025) Phosphate (IP) Accumulation Assay | The FP receptor is a Gq-protein coupled receptor; its activation stimulates phospholipase C, leading to the production of inositol phosphates. | Dose-dependent increase in total inositol phosphate. | arvojournals.orggoogle.com |

| Intracellular Calcium Mobilization | Activation of the Gq pathway also leads to the release of calcium from intracellular stores. | Transient increase in intracellular calcium concentration, often measured with fluorescent dyes. | arvojournals.org |

| RT-PCR | Used to confirm the presence of mRNA encoding for the FP receptor in the cell lines used for screening. | Presence of FP receptor message. | arvojournals.org |

A significant application of in vitro testing for isopropyl cloprostenate has been in the development of alternatives to animal testing for ocular irritation. The Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay is a well-established in vitro method used to assess the irritation potential of substances on mucous membranes nih.goveuropa.eu. The CAM of a fertilized chicken egg is a complete tissue with a rich vascular system, serving as a model for the conjunctiva europa.euformulationbio.com. In the assay, the test substance is applied to the CAM, and endpoints such as hemorrhage, vessel lysis, and coagulation are observed over a set period europa.eu.

Unpublished studies submitted to regulatory bodies have detailed the use of HET-CAM assays for products containing this compound.

Table of HET-CAM Assay Findings for this compound

| Test Substance | Assay Details | Result | Reference |

|---|---|---|---|

| Eyelash serum containing 0.005% this compound | HET-CAM assay performed as part of a safety assessment. | Prediction of non-irritating to slightly irritating. | cir-safety.org |

These in vitro tools are crucial for the initial screening and safety profiling of compounds like (+)-cloprostenol isopropyl ester before they are considered for more complex studies.

Development of Animal Models for Prostaglandin-Mediated Pathophysiology

Animal models are indispensable for studying complex physiological and pathological processes. (+)-Cloprostenol isopropyl ester and related prostaglandin analogues are used in various animal models to investigate their effects on the eye and other tissues, particularly for conditions like glaucoma and other prostaglandin-mediated pathophysiologies.

Models of Ocular Hypertension and Glaucoma A primary research application for PGF2α analogues is in animal models of glaucoma, a disease characterized by elevated intraocular pressure (IOP) that damages the optic nerve nih.govnih.gov. Various species, including rabbits, cats, and monkeys, are used, with IOP being artificially elevated through methods like laser photocoagulation of the trabecular meshwork, injection of microbeads, or administration of steroids nih.govnih.goviris-pharma.com.

Topical application of PGF2α analogues consistently produces a reduction in IOP in these models nih.govarvojournals.org. This compound has been specifically evaluated in several animal models to determine its efficacy and ocular effects.

Table of this compound Findings in Ocular Animal Models

| Animal Model | Endpoint Measured | Finding | Reference |

|---|---|---|---|

| New Zealand Rabbit | Conjunctival Hyperemia | The dose estimated to produce a 15% incidence of hyperemia (ROI15) was determined to be 0.3 μg. | researchgate.net |

| Beagle Dog | Pupil Constriction (Miosis) | This compound was evaluated for its ability to constrict the pupil. | researchgate.net |

These studies in established animal models are critical for confirming the IOP-lowering activity predicted by in vitro receptor screening.

Models for Prostaglandin-Associated Periorbitopathy (PAP) Another area of research is the study of side effects associated with topical prostaglandin analogues, such as prostaglandin-associated periorbitopathy (PAP). PAP is a clinical diagnosis characterized by changes in the eyelids and periorbital region, most notably the atrophy of orbital fat, which leads to a sunken-eye appearance (enophthalmos) eyewiki.org. This effect is believed to be mediated through the FP receptor, which can inhibit the formation of new fat cells (adipogenesis) and may cause existing adipocytes to shrink eyewiki.org.

While there are clinical reports of PAP in humans using products containing this compound, dedicated animal models to study this specific pathophysiology are a key area for development eyewiki.orgcir-safety.org. Such models would likely involve the chronic, long-term topical application of (+)-cloprostenol isopropyl ester to the periorbital area of an animal, such as a rabbit or monkey. Subsequent histological and molecular analysis of the orbital fat tissue could then be performed to investigate the mechanisms of fat atrophy and screen for compounds that might mitigate this effect.

Future Directions and Emerging Research Avenues for + Cloprostenol Isopropyl Ester

Integration of Omics Technologies (Genomics, Metabolomics) in (+)-Cloprostenol Isopropyl Ester Research

The application of omics technologies, such as genomics and metabolomics, stands to revolutionize our understanding of how (+)-Cloprostenol isopropyl ester interacts with biological systems. These high-throughput methods allow for a comprehensive analysis of the molecular landscape, moving beyond a single target to a systems-level perspective.

Genomics: Genomic approaches can be employed to identify genetic variations that influence the response to (+)-Cloprostenol isopropyl ester. By analyzing the genome of animals that exhibit different sensitivities to the compound, researchers could pinpoint specific genes or single nucleotide polymorphisms (SNPs) associated with efficacy. This could lead to personalized veterinary medicine, where treatment protocols are tailored based on an animal's genetic profile. Furthermore, genomic studies can help in understanding the broader regulatory networks affected by the activation of the prostaglandin (B15479496) F2α receptor.

Metabolomics: Untargeted metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful tool to map the downstream effects of (+)-Cloprostenol isopropyl ester. By comparing the metabolic profiles of treated versus untreated subjects, researchers can identify novel biomarkers of drug response and uncover previously unknown metabolic pathways modulated by this prostaglandin analog. nih.gov For instance, a study on a mouse model of multiple sclerosis utilized untargeted plasma metabolomics to identify altered lipid pathways, leading to the investigation of resolvin D1, a downstream metabolite of omega-3 fatty acids, as a potential therapeutic agent. nih.gov A similar approach could reveal the subtle and widespread metabolic shifts induced by (+)-Cloprostenol isopropyl ester.

| Omics Technology | Potential Application in (+)-Cloprostenol Isopropyl Ester Research | Expected Outcomes |

| Genomics | Identification of genetic markers associated with drug response variability. | Development of genetic tests to predict treatment efficacy and guide dosing strategies. |

| Metabolomics | Profiling of metabolic changes in response to treatment. | Discovery of novel biomarkers for monitoring drug effects and understanding downstream physiological impacts. |

Advanced Computational Modeling and Molecular Dynamics Simulations of Receptor Interactions

Recent advances in computational power and algorithms have enabled sophisticated in silico studies of drug-receptor interactions. springernature.com Advanced computational modeling and molecular dynamics (MD) simulations are poised to provide unprecedented insights into the binding of (+)-Cloprostenol isopropyl ester with its target, the prostaglandin F2α (FP) receptor.

MD simulations can model the dynamic behavior of the FP receptor and its interaction with (+)-Cloprostenol isopropyl ester at an atomic level. frontiersin.orgmdpi.com This can help to elucidate the precise binding mode, identify key amino acid residues involved in the interaction, and understand the conformational changes in the receptor upon ligand binding that lead to downstream signaling. A 2023 study that determined the cryo-EM structures of the human FP receptor bound to two other prostaglandin analogs has already provided a foundational understanding of ligand recognition and G protein selectivity. nih.gov Future computational studies can build upon this structural data to specifically model the interactions of (+)-Cloprostenol isopropyl ester.

These computational approaches can also be used for the rational design of novel analogs with improved properties, such as enhanced receptor affinity, greater selectivity, or modified pharmacokinetic profiles. By simulating the binding of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Exploration of Novel Delivery Systems for Non-Human Applications

The development of novel drug delivery systems is a key area of research for enhancing the efficacy and utility of therapeutic agents in veterinary medicine. nih.gov For (+)-Cloprostenol isopropyl ester, future research will likely focus on creating formulations that offer controlled release, targeted delivery, and improved ease of administration for non-human applications.

Liposomes and Nanoparticles: Liposomes and nanoparticles represent promising platforms for the delivery of prostaglandin analogs. nih.govcreative-biolabs.comresearchgate.netpharmtech.comimrpress.comnih.govmdpi.com These carrier systems can encapsulate the drug, protecting it from premature degradation and allowing for a sustained release over time. This could reduce the frequency of administration and improve treatment outcomes. Research into liposome-based delivery systems for other prostaglandin analogs, such as latanoprost (B1674536) for ocular applications, has demonstrated the potential for prolonged drug delivery and reduced side effects. The biocompatibility and biodegradability of these systems make them particularly attractive for veterinary use. creative-biolabs.com

Hydrogels and Implants: Injectable, in-situ forming hydrogels and biodegradable implants are other promising avenues for the sustained delivery of (+)-Cloprostenol isopropyl ester. These systems could provide a long-acting formulation that releases the drug at a predetermined rate over an extended period, which would be highly beneficial for synchronization of estrus in livestock.

| Delivery System | Potential Advantages for (+)-Cloprostenol Isopropyl Ester |

| Liposomes | Biocompatibility, sustained release, potential for targeted delivery. creative-biolabs.com |

| Nanoparticles | Improved stability and bioavailability, controlled release. nih.gov |

| Hydrogels | Injectable, biodegradable, sustained release at the site of administration. |

| Implants | Long-term, controlled release for extended therapeutic effect. |

Development of Environmentally Sustainable Synthetic Routes

As the pharmaceutical industry increasingly embraces the principles of green chemistry, the development of environmentally sustainable synthetic routes for existing drugs is a high priority. mdpi.com Future research on (+)-Cloprostenol isopropyl ester will likely focus on creating more efficient and eco-friendly manufacturing processes.

Flow Chemistry: The application of flow chemistry in the synthesis of prostaglandins (B1171923) is another area of active research. researchgate.net Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch synthesis. These methods can also reduce waste and energy consumption, contributing to a more sustainable manufacturing process.

Uncovering Unexplored Biological Functions and Regulatory Networks